Ethyl 3-(2-(tert-butylamino)-1-(N-(4-chlorobenzyl)formamido)-2-oxoethyl)-6-chloro-1H-indole-2-carboxylate
Overview
Description
YH 239-EE is an ethyl ester prodrug form of YH 239, a potent inhibitor of the p53-MDM2 protein-protein interaction. YH 239-EE (20 μM) inhibits the growth of OCI-AML-3 cells and halts the cell cycle at the sub-G1 phase and induces apoptosis in NB4 and MOLM-13 cells.
YH239-EE is a highly potent p53-MDM2 antagonist.
Scientific Research Applications
Synthesis and Reactivity
- A study by Mayer et al. (2002) explored the synthesis and reactivity of 1,4‐Oxazinoindole derivatives, which are structurally similar to the compound . They utilized the Hemetsberger reaction, leading to a range of ethyl tetrahydro-[1,4]oxazino[2,3-f]indole-7-carboxylate derivatives (Mayer, Stanislas, J. Mérour, B. Joseph, & G. Guillaumet, 2002).
Chemical Transformations
- Research by Cucek and Verček (2008) on Ethyl 3-(Benzoylamino)-1H-indole-2-carboxylates demonstrated various transformations of these compounds, highlighting the versatility and reactivity of similar structures (Cucek, K. & B. Verček, 2008).
Intermediate Synthesis
- Pete et al. (2006) and Pete et al. (2003) focused on the synthesis of various formyl-1H-indole-2-carboxylates, providing valuable insights into the creation of synthetic intermediates useful in further chemical synthesis (Pete, B., Å. Szöllösy, & B. Szokol, 2006) and (Pete, B., G. Parlagh, & L. Tőke, 2003).
Applications in Drug Synthesis
- A study by Carbone et al. (2013) on the synthesis of compounds similar to Ethyl 3-(2-(tert-butylamino)-1-(N-(4-chlorobenzyl)formamido)-2-oxoethyl)-6-chloro-1H-indole-2-carboxylate showed their application in drug synthesis, particularly in generating compounds with potential anticancer properties (Carbone, A., V. Spanò, B. Parrino, C. Ciancimino, O. Attanasi, & G. Favi, 2013).
Synthetic Methodologies
- Additional studies by Hong et al. (2020), Jakše et al. (2004), and Lim et al. (2007) provide insights into various synthetic methodologies and transformations of similar compounds, underlining the compound's significance in synthetic organic chemistry (Hong, Zhenqiu et al., 2020), (Jakše, R., J. Svete, B. Stanovnik, & A. Golobič, 2004), and (Lim, H., Y. Song, & K. Lee, 2007).
properties
IUPAC Name |
ethyl 3-[2-(tert-butylamino)-1-[(4-chlorophenyl)methyl-formylamino]-2-oxoethyl]-6-chloro-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27Cl2N3O4/c1-5-34-24(33)21-20(18-11-10-17(27)12-19(18)28-21)22(23(32)29-25(2,3)4)30(14-31)13-15-6-8-16(26)9-7-15/h6-12,14,22,28H,5,13H2,1-4H3,(H,29,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUBDDRFPQLPKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C(C(=O)NC(C)(C)C)N(CC3=CC=C(C=C3)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27Cl2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-(tert-butylamino)-1-(N-(4-chlorobenzyl)formamido)-2-oxoethyl)-6-chloro-1H-indole-2-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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